molecular formula C10H14N2O B8650287 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B8650287
M. Wt: 178.23 g/mol
InChI Key: VDCLAGHSBUNCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the chemical formula C10H14N2O It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses a formylating agent such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position of the pyrazole ring . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0°C initially and then gradually increased.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Vilsmeier-Haack reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, solvent-free conditions and microwave irradiation can be employed to enhance the efficiency and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).

Major Products

    Oxidation: 5-Cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Cyclopropyl-1-isopropyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both cyclopropyl and isopropyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-cyclopropyl-1-propan-2-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(8-3-4-8)9(6-13)5-11-12/h5-8H,3-4H2,1-2H3

InChI Key

VDCLAGHSBUNCAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)C=O)C2CC2

Origin of Product

United States

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